molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2570415
CAS No.: 2224205-59-6
M. Wt: 183.251
InChI Key: BYKQVWUPILWDFD-UHFFFAOYSA-N
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Description

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C9H15NO2 This compound is characterized by the presence of an oxane ring, a methyl group, and an amide group attached to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide typically involves the reaction of 3-methyloxan-4-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The amide group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted amides or thioamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with specific properties, such as increased flexibility and durability.

Mechanism of Action

The mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide: Similar structure but with a different substituent on the oxane ring.

    N-[(3-Chloro-4-yl)methyl]prop-2-enamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is unique due to the presence of the 3-methyloxan-4-yl group, which imparts specific chemical and physical properties to the compound. This structural feature allows for unique interactions with molecular targets and contributes to the compound’s versatility in various applications.

Properties

IUPAC Name

N-[(3-methyloxan-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKQVWUPILWDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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